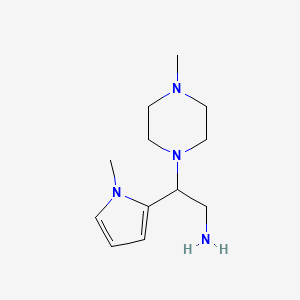![molecular formula C11H6ClFN4OS B3014633 3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1708000-35-4](/img/structure/B3014633.png)
3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that contains both pyrimidine and thieno[2,3-d]pyrimidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting 2-chloro-5-fluoropyrimidine with appropriate reagents under controlled conditions.
Introduction of the thieno[2,3-d]pyrimidine moiety: This step involves the cyclization of intermediates to form the thieno[2,3-d]pyrimidine ring system.
Final assembly: The final step involves the coupling of the pyrimidine and thieno[2,3-d]pyrimidine moieties to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.
化学反应分析
Types of Reactions
3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution reactions: The chlorine and fluorine atoms in the pyrimidine ring can be substituted with other functional groups using appropriate nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学研究应用
3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological research: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
作用机制
The mechanism of action of 3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
2-chloro-5-fluoropyrimidine: A precursor in the synthesis of the target compound.
2-chloro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar reactivity.
tert-butyl 3-(2-chloro-5-fluoropyrimidin-4-ylamino)phenylcarbamate: A related compound with a different functional group.
Uniqueness
3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of pyrimidine and thieno[2,3-d]pyrimidine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN4OS/c1-5-2-6-9(19-5)15-4-17(10(6)18)8-7(13)3-14-11(12)16-8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZQGXCUMFWKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN(C2=O)C3=NC(=NC=C3F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B3014550.png)
![5-Bromo-2-[(1-cyclobutanecarbonylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B3014557.png)
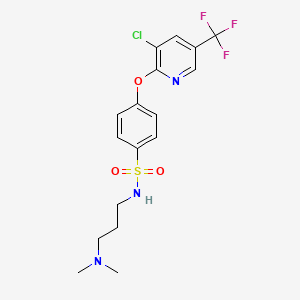
![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B3014559.png)
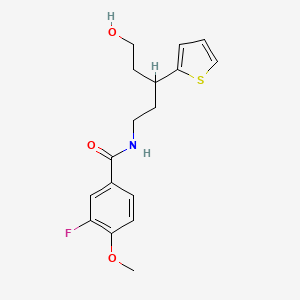
![2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3014563.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3014564.png)
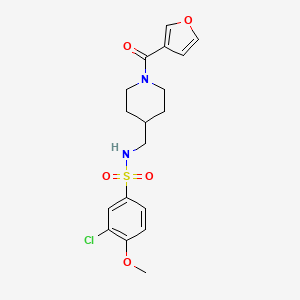
![6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3014567.png)
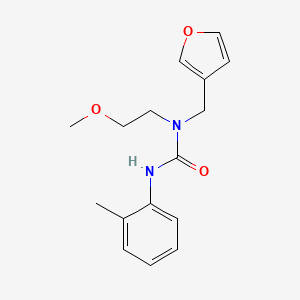
![5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)

![N-[1-(1-Methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B3014572.png)
